molecular formula C5H3F2NO2S B13170408 2-Fluoropyridine-3-sulfonyl fluoride

2-Fluoropyridine-3-sulfonyl fluoride

Katalognummer: B13170408
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: JUYOTBNLBBPMGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups onto a pyridine ring. One common method is the direct fluorosulfonylation of pyridine derivatives using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .

Another method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides. This method is widely used due to its simplicity and effectiveness . Additionally, electrophilic fluorination of thiols and anodic oxidative fluorination are other reported methods for preparing sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas or other solid reagents like FDIT and AISF . These methods are scalable and provide high yields, making them suitable for industrial applications.

Wissenschaftliche Forschungsanwendungen

2-Fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoropyridine-3-sulfonyl fluoride is unique due to the specific positioning of the fluorine and sulfonyl fluoride groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C5H3F2NO2S

Molekulargewicht

179.15 g/mol

IUPAC-Name

2-fluoropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3F2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H

InChI-Schlüssel

JUYOTBNLBBPMGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.